![molecular formula C22H19ClN2O2S2 B11686884 (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11686884.png)
(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 1-pentyl-1,3-dihydro-2H-indol-2-one under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating conditions such as asthma and arthritis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that derivatives of thiazolidinone structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has shown efficacy against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
Study | Findings | |
---|---|---|
In Silico Docking Study | Evaluated against 5-LOX; showed strong binding affinity | Suggests potential as an anti-inflammatory agent |
Antimicrobial Activity Assessment | Effective against Bacillus species; higher activity observed in Gram-positive bacteria | Indicates promise for developing new antimicrobial agents |
Cytotoxicity Testing | Inhibition of cancer cell proliferation in vitro; IC50 values range from 0.47 to 1.4 µM | Supports further investigation for anticancer drug development |
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(3-chlorophenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(3-chlorophenyl)amino]methylene}-2H-chromene-2,4(3H)-dione
Uniqueness
(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is unique due to its combination of a thiazolidinone ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, potentially leading to novel applications in various fields.
Biological Activity
The compound (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one, often referred to as a thiazolidinone derivative, exhibits a wide range of biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antibacterial, antifungal, and antiviral properties.
The compound features a thiazolidinone backbone, which is known for its diverse pharmacological properties. The thiazolidinone structure typically contributes to its ability to interact with multiple biological targets, including enzymes and receptors involved in disease processes.
Key Structural Features:
- Thiazolidinone Ring: Contributes to the compound's interaction with biological macromolecules.
- Chlorophenyl Group: Enhances lipophilicity and may improve binding affinity to target sites.
- Indole Moiety: Implicated in biological activity due to its role in modulating receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
The mechanism of action appears to involve the inhibition of key enzymes such as protein tyrosine kinases and topoisomerase II, which are crucial for cancer cell growth and division .
Antibacterial Activity
The antibacterial properties of this compound have been investigated against various Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against resistant strains.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 2.95 - 4.63 | |
Pseudomonas aeruginosa | 3.62 - 7.14 |
The compound’s antibacterial activity is attributed to its ability to disrupt biofilm formation and inhibit bacterial growth through enzyme inhibition .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida species.
Antiviral Activity
Thiazolidinone derivatives have also been explored for their antiviral properties. The specific compound's interaction with viral proteases has shown potential in inhibiting viral replication.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound :
- Anticancer Studies:
- Antibacterial Studies:
- Molecular Docking Studies:
Properties
Molecular Formula |
C22H19ClN2O2S2 |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-2-3-6-12-24-17-11-5-4-10-16(17)18(20(24)26)19-21(27)25(22(28)29-19)15-9-7-8-14(23)13-15/h4-5,7-11,13H,2-3,6,12H2,1H3/b19-18- |
InChI Key |
VCEAWZVQFRWFQY-HNENSFHCSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O |
Origin of Product |
United States |
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